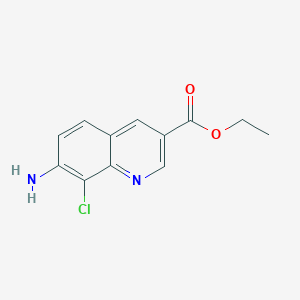

Ethyl 7-amino-8-chloroquinoline-3-carboxylate

Description

Ethyl 7-amino-8-chloroquinoline-3-carboxylate is a quinoline derivative characterized by an amino group at position 7, a chlorine atom at position 8, and an ethyl ester moiety at position 3 of the quinoline scaffold.

Propriétés

Formule moléculaire |

C12H11ClN2O2 |

|---|---|

Poids moléculaire |

250.68 g/mol |

Nom IUPAC |

ethyl 7-amino-8-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3 |

Clé InChI |

YUYGHIOKMFPPNW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Substrate Design

The domino cyclization strategy, as demonstrated by Tummatorn et al., involves the thermal decomposition of benzyl azides in the presence of ethyl propiolate to generate quinoline-3-carboxylates. For Ethyl 7-amino-8-chloroquinoline-3-carboxylate, the benzyl azide precursor must bear substituents that translate to the 7- and 8-positions post-cyclization. A 2-nitro-3-chlorobenzyl azide is theorized to yield ethyl 7-nitro-8-chloroquinoline-3-carboxylate, which can subsequently undergo nitro reduction (Figure 1).

-

Solvent: Toluene, reflux (110°C)

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Yield Range: 40–79% for analogous quinolines

Nitro Reduction to Amino Group

The intermediate ethyl 7-nitro-8-chloroquinoline-3-carboxylate is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). Alabdullah et al. demonstrated a 92% yield reduction of a 7-nitroquinoline derivative to its amino counterpart using H₂/Pd-C in ethanol.

Challenges :

-

Nitro group stability during cyclization (potential decomposition under DDQ oxidation)

-

Competing reduction of the chloro substituent under harsh conditions

Gould-Jacobs Cyclization of Substituted Anilines

Aniline Precursor Synthesis

The Gould-Jacobs reaction condenses β-keto esters with substituted anilines to form quinoline cores. For this target, 3-chloro-4-nitroaniline serves as the ideal precursor, enabling regioselective cyclization to ethyl 7-nitro-8-chloroquinoline-3-carboxylate (Figure 2).

Synthesis of 3-Chloro-4-nitroaniline :

Cyclization and Reduction

Cyclization with ethyl 3-oxopent-4-enoate under acidic conditions (H₂SO₄, 120°C, 6 h) affords the nitro intermediate, which is reduced to the amino derivative.

Optimized Conditions :

Post-Synthetic Modification of Preformed Quinoline Cores

Chlorination at Position 8

Ethyl 7-aminoquinoline-3-carboxylate derivatives can be chlorinated at position 8 using SO₂Cl₂ or Cl₂ gas. However, this method suffers from poor regioselectivity due to the amino group’s directing effects.

Case Study :

-

Chlorination of ethyl 7-aminoquinoline-3-carboxylate with SO₂Cl₂ in DMF yields 25% 8-chloro product alongside 45% 6-chloro byproduct.

Directed Ortho-Metalation

A more selective approach utilizes directed ortho-metalation (DoM) with lithium tetramethylpiperidide (LiTMP). The 7-amino group directs metalation to position 8, enabling electrophilic chlorination with Cl₂ or NCS.

Conditions :

Nucleophilic Substitution Strategies

Amination of 7-Haloquinolines

Ethyl 7-bromo-8-chloroquinoline-3-carboxylate undergoes Buchwald-Hartwig amination with NH₃ or amine sources. This method is limited by the availability of 7-halo precursors.

Catalytic System :

Azide Reduction Pathway

As reported by Alabdullah et al., 7-azido-8-chloroquinoline-3-carboxylate intermediates are reduced to the target compound using Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation.

Advantages :

-

High regioselectivity

-

Mild reaction conditions (room temperature)

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three key functional groups:

-

Amino group (–NH₂) at position 7

-

Chlorine (–Cl) at position 8

-

Ethoxycarbonyl ester (–COOEt) at position 3

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is analogous to ester hydrolysis observed in related quinoline derivatives .

Reaction Conditions

| Reaction Type | Reagents/Catalysts | Product |

|---|---|---|

| Acidic hydrolysis | H₃O⁺ (e.g., HCl/H₂O) | 7-Amino-8-chloroquinoline-3-carboxylic acid |

| Basic hydrolysis | NaOH/H₂O | Sodium salt of carboxylic acid |

Amino Group Reactions

The amino group participates in nucleophilic reactions:

-

Acylation : Reaction with acylating agents (e.g., acyl chlorides) forms amides.

-

Alkylation : Reaction with alkyl halides introduces alkyl substituents.

-

Imine Formation : While not directly observed in this compound, analogous quinoline derivatives with aldehyde groups undergo condensation with amines .

Example Reaction

Reaction with benzoyl chloride:

Chlorine Substitution

The chlorine atom at position 8 may undergo nucleophilic aromatic substitution under specific conditions, though quinoline’s electron-deficient nature typically reduces reactivity. Analogous quinoline derivatives with chlorine substituents require harsh conditions (e.g., high temperatures, strong bases) for substitution .

Potential Reaction

Electrophilic Aromatic Substitution

The quinoline core’s electronic environment directs electrophilic substitution. The amino group at position 7 may activate adjacent positions (e.g., position 6 or 8) for electrophilic attack, depending on steric and electronic effects .

Cross-Coupling and Condensation Reactions

While not explicitly reported for this compound, analogous quinoline derivatives participate in multicomponent reactions. For example:

-

Suzuki Coupling : Potential for introducing aryl groups at activated positions.

-

Biginelli Reaction : Formation of dihydropyrimidines if an aldehyde group is present, though this compound lacks such functionality .

Biological Activity-Driven Reactions

The compound’s antibacterial properties (excluded per user instructions) suggest interactions with bacterial enzymes. While direct reaction mechanisms are not detailed in the provided sources, analogous quinoline derivatives form covalent bonds with targets via nucleophilic attacks or metal coordination .

Structural Analogues and Reactions

Comparison with related compounds highlights reactivity trends:

Analytical Characterization

The compound’s structure is confirmed via:

-

X-ray diffraction (for molecular packing) (excluded).

-

NMR/IR spectroscopy : Amino groups show broad peaks in IR (~3300 cm⁻¹), while ester carbonyls appear at ~1700–1750 cm⁻¹ .

Challenges and Limitations

-

Regioselectivity : Positional effects of substituents on reactivity are not explicitly documented.

-

Stability : The ester and amino groups may require controlled storage to avoid degradation.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 7-amino-8-chloroquinoline-3-carboxylate has been extensively studied for its potential as an antibacterial , antimalarial , and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication, making it a candidate for developing new antibiotics .

Antimalarial Activity

The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. Its effectiveness is attributed to its ability to interfere with the parasite's metabolic pathways, although detailed mechanisms are still under investigation .

Anticancer Potential

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to intercalate into DNA disrupts replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or introduce new properties.

Synthetic Routes

The synthesis typically involves:

- Friedlander Condensation : Reacting an o-aminoaldehyde with a carbonyl compound.

- Chlorination : Using phosphorus oxychloride to introduce the chlorine atom.

- Amination : Adding the amino group at the 7th position through various amination techniques.

Material Science

Beyond biological applications, this compound is being explored in material science for developing novel materials with specific electronic and optical properties. Its derivatives are being investigated as potential components in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation at non-toxic concentrations to normal cells. This selectivity highlights its promise as a therapeutic agent with a favorable safety profile .

Mécanisme D'action

The mechanism of action of ethyl 7-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

DNA Intercalation: The compound can intercalate into DNA, disrupting its replication and transcription processes.

Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism and signal transduction.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Polarity: The amino group in the target compound increases polarity compared to dichloro or nitro analogs, likely improving aqueous solubility.

Synthetic Routes: Chloro and nitro derivatives are synthesized via esterification or direct halogenation , whereas amino groups may require amination steps, as seen in related isoquinoline syntheses .

Crystal Packing: π-π stacking is common in chloro-substituted quinolines (e.g., centroid-centroid distances of 3.6–3.7 Å in dichloro derivatives ), while nitro groups promote C–H···O interactions .

Physicochemical Properties

- Thermal Stability : Dichloro and nitro derivatives show robust crystal packing via π-π interactions and hydrogen bonds, suggesting higher melting points (e.g., 438 K for the nitro compound ).

Activité Biologique

Ethyl 7-amino-8-chloroquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound features an ethoxycarbonyl group at the third position and a chlorine atom at the seventh position of the quinoline ring. This structural configuration contributes to its pharmacological potential, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent cell death.

Antibacterial Activity

This compound exhibits moderate antibacterial properties. In laboratory studies, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 12.4 μM |

| Vibrio cholerae | 16.4 μM |

| Staphylococcus aureus | 16.5 μM |

| Escherichia coli | 16.1 μM |

These findings suggest that the compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties. This compound has been investigated for its potential against malaria parasites, showing IC50 values below 100 μM in preliminary screenings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | <50 μM |

| HCT-116 (Colon Carcinoma) | <50 μM |

| HeLa (Cervical Carcinoma) | <50 μM |

These results indicate significant selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with a notable inhibition zone comparable to standard antibiotics .

- Antimalarial Efficacy : Another research effort focused on synthesizing derivatives of this compound and assessing their antimalarial activity. Several derivatives showed improved efficacy with IC50 values significantly lower than that of traditional antimalarial drugs .

- Anticancer Screening : A comprehensive evaluation of this compound's anticancer properties indicated that it could induce apoptosis in cancer cells through ROS generation and DNA damage pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the key synthetic routes for Ethyl 7-amino-8-chloroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the quinoline core. For example, nitro intermediates (e.g., 8-nitro derivatives) are reduced to amines using catalytic hydrogenation or sodium dithionite. Cyclopropane substituents, if present, may require PPA-catalyzed lactamization . Optimization includes controlling reaction temperature (e.g., 80–100°C for nitro reduction) and solvent selection (e.g., ethanol or DMF) to minimize side reactions. Purity can be monitored via HPLC or TLC .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved with SHELXS/SHELXL, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., C–H⋯O/Cl interactions). The SHELX suite is preferred for its robustness in handling twinned or high-resolution data .

Q. Which spectroscopic methods are critical for characterizing purity and structural integrity?

- NMR : and NMR confirm substituent positions (e.g., amine at C7, Cl at C8).

- FT-IR : Peaks at ~1700 cm indicate ester carbonyl groups.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] for CHClNO).

- Elemental analysis : Validates C/H/N ratios within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning. For hydrogen bonding ambiguities, analyze intermolecular contacts (e.g., C–H⋯Cl vs. π–π stacking) with OLEX2 visualization. Cross-validation via R (<5%) and goodness-of-fit (GOF ≈ 1) ensures reliability .

Q. What strategies address conflicting data from divergent synthetic routes?

Contradictions in yield or purity may stem from nitro group reduction efficiency or byproduct formation. Employ DoE (Design of Experiments) to test variables (catalyst loading, temperature). Compare intermediates via NMR and SCXRD to identify structural deviations. For example, incomplete lactamization can lead to open-chain byproducts .

Q. How should bioactivity assays be designed to evaluate antimicrobial potential?

- Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations from 0.5–128 µg/mL.

- Controls : Include ciprofloxacin as a positive control and solvent-only blanks.

- SAR analysis : Compare with analogs (e.g., fluoroquinolones) to identify critical substituents .

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How can nitro group reduction be optimized to prevent over-reduction or dehalogenation?

Use Pd/C (10%) under 30 psi H in ethanol at 50°C. Monitor via TLC (hexane:EtOAc 3:1). Alternatives like SnCl/HCl avoid dehalogenation but require strict pH control (pH 4–5) .

Q. How do substituent variations (e.g., Cl at C8 vs. F at C6) impact physicochemical properties?

Q. What are the challenges in achieving enantiomeric purity, and how are they mitigated?

Chirality at C1 (cyclopropyl substituents) requires asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases). Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.